
The Anti-Tumor Activity of AZD1208: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD1208 is a potent, orally bioavailable, and highly selective small molecule inhibitor of all

three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase

family: PIM-1, PIM-2, and PIM-3.[1][2] PIM kinases are serine/threonine kinases that play a

crucial role in regulating cell survival, proliferation, and apoptosis.[3] Their overexpression is

implicated in the pathogenesis of various hematological malignancies and solid tumors,

including acute myeloid leukemia (AML), prostate cancer, gastric cancer, and non-small cell

lung cancer (NSCLC).[1][4][5][6] This technical guide provides a comprehensive overview of

the anti-tumor activity of AZD1208, detailing its mechanism of action, preclinical efficacy in

various cancer models, and the experimental protocols used to elucidate its effects.

Mechanism of Action
AZD1208 functions as an ATP-competitive inhibitor of PIM kinases.[7] By blocking the kinase

activity of PIM-1, -2, and -3, AZD1208 disrupts downstream signaling pathways that are critical

for cancer cell growth and survival.[1] The primary mechanisms through which AZD1208 exerts

its anti-tumor effects include the induction of cell cycle arrest, apoptosis, and autophagy.[1][5]

[8]

Key downstream targets of PIM kinases that are affected by AZD1208 include proteins

involved in the mTOR and STAT signaling pathways.[9][10] Specifically, AZD1208 has been
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shown to decrease the phosphorylation of Bcl-2 antagonist of cell death (BAD), 4E-binding

protein 1 (4EBP1), p70S6 kinase (p70S6K), and Signal Transducer and Activator of

Transcription 3 (STAT3).[1][5][9] Inhibition of these pathways leads to a reduction in protein

translation and the promotion of apoptosis.[1]
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Caption: Mechanism of action of AZD1208.

Preclinical Anti-Tumor Activity
The anti-tumor effects of AZD1208 have been demonstrated in a variety of preclinical cancer

models, both in vitro and in vivo.
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In Vitro Studies
AZD1208 has shown potent anti-proliferative activity across a range of cancer cell lines.
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Cell Line Cancer Type
IC50 / GI50
(µM)

Key Findings Reference

MOLM-16
Acute Myeloid

Leukemia
< 1

Dose-dependent

reduction in

phosphorylation

of BAD, 4EBP1,

p70S6K, and S6.

Induction of

apoptosis.

[1]

KG-1a
Acute Myeloid

Leukemia
< 1

Dose-dependent

reduction in

phosphorylation

of BAD, 4EBP1,

p70S6K, and S6.

[1]

EOL-1
Acute Myeloid

Leukemia
< 1

Sensitivity

correlates with

Pim-1 expression

and STAT5

activation.

[1]

N87 Gastric Cancer ~10

Decreased cell

proliferation and

induction of

autophagy in

long-term

culture.

[6][8]

MKN45 Gastric Cancer ~10

Decreased cell

proliferation and

induction of

autophagy in

long-term

culture.

[6][8]

93T449 Liposarcoma ~20 Cytotoxic but not

apoptotic.

Reduced

[9]
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phosphorylation

of STAT-3 and

mTOR.

PC9
NSCLC (EGFR

mutant)

> 10 (as single

agent)

Moderate

synergistic

effects when

combined with

osimertinib.

[5]

H1975
NSCLC (EGFR

mutant)

> 10 (as single

agent)

Moderate

synergistic

effects when

combined with

osimertinib.

Decreased

osimertinib-

induced STAT3

phosphorylation.

[5]

In Vivo Studies
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of AZD1208.
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Xenograft
Model

Cancer
Type

Treatment
Regimen

Tumor
Growth
Inhibition

Key
Findings

Reference

MOLM-16

Acute

Myeloid

Leukemia

10 mg/kg or

30 mg/kg

daily for 2

weeks

89%

inhibition or

slight

regression

Clear

pharmacodyn

amic-

pharmacokin

etic

relationship.

Strong

suppression

of pBAD,

p4EBP1, and

p-p70S6K.

[1]

c-MYC/Pim1

grafts

Prostate

Cancer

30 or 45

mg/kg for 3

weeks

54.3 ± 39%

Decreased

cellular

proliferation

by 46 ± 14%

and

increased

apoptosis by

326 ± 170%.

[4][11]

DU145
Prostate

Cancer
Not specified

Statistically

significant
[4]

CWR22Rv1
Prostate

Cancer
Not specified

Similar to

docetaxel
[4]

Synergistic Interactions
AZD1208 has demonstrated synergistic anti-tumor effects when combined with other targeted

therapies.

Akt Inhibitors: In gastric cancer cells, the combination of AZD1208 with an Akt inhibitor

resulted in a highly synergistic effect, regulating the DNA damage repair pathway.[6][8]
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Osimertinib: In EGFR-mutant NSCLC cell lines, combining AZD1208 with the EGFR TKI

osimertinib produced moderate synergistic effects and decreased osimertinib-induced STAT3

phosphorylation.[5]

Radiation Therapy: In prostate cancer models, AZD1208 acted as a radiation sensitizer. The

combination of AZD1208 and radiation led to more sustained inhibition of tumor growth.[4]

[11]

Th1 Cytokines: In breast cancer cell lines, combining AZD1208 with IFN-γ and TNF-α

potentiated metabolic suppression and cell death.[12]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments used to evaluate the anti-tumor activity of

AZD1208.
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In Vitro Assays

In Vivo Models
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Caption: A typical preclinical experimental workflow.

Cell Proliferation Assay (MTT Assay)
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Drug Treatment: Treat the cells with serial dilutions of AZD1208 (e.g., 0-200 µM) for a

specified duration (e.g., 72-120 hours).[5][6]
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the

percentage of cell viability against the drug concentration.

Western Blot Analysis
Cell Lysis: Treat cells with AZD1208 for the desired time, then lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., p-BAD, p-4EBP1, total BAD, total 4EBP1, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Study
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Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MOLM-16 cells) into the

flank of immunodeficient mice (e.g., nude or SCID mice).[1]

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer AZD1208 (e.g., 30 mg/kg) or vehicle control orally once daily.[1][4]

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate

the tumor volume using the formula: (Length x Width²)/2.

Pharmacodynamic Analysis: At the end of the study, collect tumor tissues at different time

points after the final dose for analysis of target modulation (e.g., by Western blotting or

immunohistochemistry).[1]

Resistance Mechanisms and Clinical Outlook
Despite its promising preclinical activity, resistance to PIM kinase inhibitors can emerge. One

identified mechanism of intrinsic resistance to AZD1208 in AML involves the p38α-mediated

feedback activation of mTOR signaling.[13] This suggests that co-targeting PIM and p38 could

be a strategy to overcome resistance.

Phase I clinical trials of AZD1208 in patients with advanced solid tumors and AML have been

conducted to evaluate its safety, tolerability, and pharmacokinetics.[7][14] While single-agent

AZD1208 did not demonstrate significant clinical efficacy, pharmacodynamic analyses

confirmed biological activity, showing inhibition of downstream targets like pBAD.[7][14] These

findings suggest that while PIM kinase inhibition is a valid therapeutic strategy, AZD1208 may

be most effective in combination with other agents.[7]

Conclusion
AZD1208 is a potent pan-PIM kinase inhibitor with significant anti-tumor activity in a range of

preclinical cancer models. Its ability to induce cell cycle arrest, apoptosis, and autophagy

through the inhibition of key signaling pathways like mTOR and STAT underscores the

therapeutic potential of targeting PIM kinases. While single-agent efficacy in clinical trials has

been limited, the strong synergistic effects observed when AZD1208 is combined with other

targeted therapies highlight its potential as a component of combination regimens for various
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cancers. Further research into overcoming resistance mechanisms and optimizing combination

strategies will be crucial for realizing the full clinical potential of PIM kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612199#investigating-the-anti-tumor-activity-of-
azd1208]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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